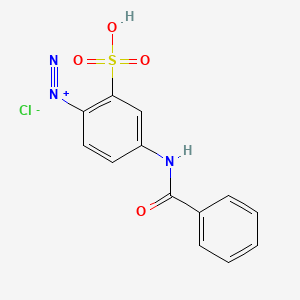
Benzenediazonium, 4-(benzoylamino)-2-sulfo-, chloride
Description
Benzenediazonium, 4-(benzoylamino)-2-sulfo-, chloride is a diazonium salt that features a benzene ring substituted with a diazonium group, a benzoylamino group, and a sulfonic acid group
Properties
CAS No. |
74398-80-4 |
|---|---|
Molecular Formula |
C13H10ClN3O4S |
Molecular Weight |
339.75 g/mol |
IUPAC Name |
4-benzamido-2-sulfobenzenediazonium;chloride |
InChI |
InChI=1S/C13H9N3O4S.ClH/c14-16-11-7-6-10(8-12(11)21(18,19)20)15-13(17)9-4-2-1-3-5-9;/h1-8H,(H-,15,17,18,19,20);1H |
InChI Key |
RYOURDKDAYXMOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)[N+]#N)S(=O)(=O)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzenediazonium, 4-(benzoylamino)-2-sulfo-, chloride typically involves the diazotization of 4-(benzoylamino)-2-sulfoaniline. This process is carried out by treating the aniline derivative with nitrous acid, which is usually generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to prevent decomposition .
Industrial Production Methods
In industrial settings, the synthesis of diazonium salts like this compound is scaled up by optimizing the reaction conditions to ensure safety and yield. The use of continuous flow reactors and controlled addition of reagents can help in managing the exothermic nature of the diazotization reaction and preventing the decomposition of the diazonium salt .
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 4-(benzoylamino)-2-sulfo-, chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium ion can couple with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and copper(I) bromide.
Coupling Reactions: Phenols and aromatic amines are dissolved in basic solutions and reacted with the diazonium salt at low temperatures to form azo compounds.
Major Products
Substitution Reactions: Products include halogenated benzenes, phenols, and nitriles.
Coupling Reactions: Products are azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond linking two aromatic rings.
Scientific Research Applications
Benzenediazonium, 4-(benzoylamino)-2-sulfo-, chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzenediazonium, 4-(benzoylamino)-2-sulfo-, chloride involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium group acts as a good leaving group, facilitating the formation of new bonds with nucleophiles. In coupling reactions, the diazonium ion forms a nitrogen-nitrogen double bond with another aromatic ring, resulting in the formation of azo compounds .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium chloride: A simpler diazonium salt without the benzoylamino and sulfonic acid groups.
4-Nitrobenzenediazonium chloride: Contains a nitro group instead of the benzoylamino group.
Uniqueness
Benzenediazonium, 4-(benzoylamino)-2-sulfo-, chloride is unique due to the presence of both benzoylamino and sulfonic acid groups, which enhance its reactivity and solubility in water. These functional groups also provide additional sites for further chemical modifications, making it a versatile compound in organic synthesis and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


